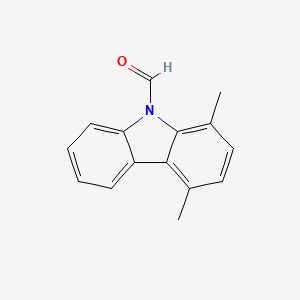

1,4-dimethyl-9H-carbazole-9-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

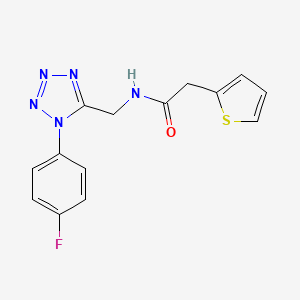

1,4-Dimethyl-9H-carbazole-9-carbaldehyde is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 .

Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-9H-carbazole-9-carbaldehyde consists of a carbazole moiety with methyl groups at the 1 and 4 positions and a carbaldehyde group at the 9 position .Physical And Chemical Properties Analysis

1,4-Dimethyl-9H-carbazole-9-carbaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique

Electroluminescent Materials

Carbazole dimers, synthesized from derivatives of 1,4-dimethyl-9H-carbazole-9-carbaldehyde, exhibit potential as electroluminescent materials. These compounds, through palladium(0)-catalyzed C–N coupling reactions, form stable derivatives that are fluorescent in the blue to yellow region and possess moderate to good quantum yields. Their thermal stability and capability of hole-transporting, attributed to the carbazole moieties, make them suitable for electroluminescent devices with good performance, highlighting their applications in light-emitting diodes and electronic displays (Chen, Lin, & Yeh, 2006).

Synthesis of Ellipticines

1,4-Dimethylcarbazole-3-carbaldehyde has been utilized in the synthesis of ellipticines, a class of molecules with significant biological activity. Through a series of reactions involving condensation and cyclization, this compound serves as a precursor for creating ellipticine derivatives, showcasing its importance in synthetic organic chemistry and drug discovery processes (Jackson, Jenkins, & Shannon, 1977).

Fluorescence Molecular Rotors

The development of push–pull chromophoric extended styryls from carbazole derivatives emphasizes their role as fluorescence molecular rotors for viscosity sensing. These compounds, derived from multi-step reactions involving 1,4-dimethyl-9H-carbazole-9-carbaldehyde, exhibit aggregation-induced emission and enhanced fluorescence intensity. Their sensitivity towards viscosity makes them valuable tools in biophysical studies and materials science (Telore, Satam, & Sekar, 2015).

Antibacterial Agents

Compounds synthesized from 1,4-dimethyl-9H-carbazole-9-carbaldehyde have shown promise as antibacterial agents. Microwave-assisted synthesis of chalcone and its derivatives demonstrated significant in vitro antibacterial efficacy. These findings suggest potential pharmaceutical applications, particularly in developing new antibacterial drugs (Khan et al., 2019).

Hole Transport Properties

Research on carbazole anils derived from 1,4-dimethyl-9H-carbazole-9-carbaldehyde has contributed to understanding their hole transport (conduction) properties. These compounds, characterized by their thermal stability and electrochemical behaviors, offer insights into their suitability for electronic applications, including organic semiconductors and hole-transport layers in optoelectronic devices (Gibson, Olin, & Pochan, 1981).

Safety And Hazards

Propriétés

IUPAC Name |

1,4-dimethylcarbazole-9-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-7-8-11(2)15-14(10)12-5-3-4-6-13(12)16(15)9-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOGPBYOQYEQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl-9H-carbazole-9-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)

![4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2671057.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)

![2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2671070.png)